

Application Notes and Protocols for Testing the Bioactivity of 4-Aminooctanoic Acid

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Compound of Interest

Compound Name: 4-aminooctanoic Acid

Cat. No.: B13538908

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols to investigate the potential bioactivities of **4-aminooctanoic acid**, a novel synthetic amino acid. The following protocols outline methods for assessing its antimicrobial, cytotoxic (anticancer), and neuroactive properties.

Assessment of Antimicrobial Activity

This protocol describes the determination of the minimum inhibitory concentration (MIC) of **4-aminooctanoic acid** against various bacterial and fungal strains using the broth microdilution method.[1][2][3][4]

Experimental Protocol

- Preparation of Microbial Inoculum:
 - Streak the selected bacterial strains (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*) on Mueller-Hinton agar and fungal strains (e.g., *Candida albicans*) on Sabouraud Dextrose agar.
 - Incubate bacteria at 37°C for 18-24 hours and fungi at 28°C for 24-48 hours.
 - Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

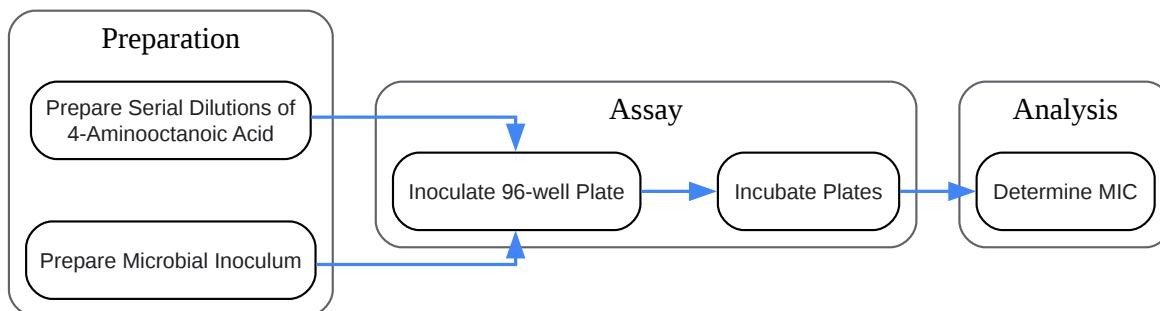
- Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- Preparation of **4-Aminooctanoic Acid** and Controls:
 - Prepare a stock solution of **4-aminoctanoic acid** in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO).
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
 - Include a positive control (microorganism with no compound) and a negative control (broth medium only). A known antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi) should be used as a positive drug control.
- Incubation and Observation:
 - Add the standardized microbial inoculum to each well.
 - Incubate the plates at the appropriate temperature and duration (37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
 - The MIC is determined as the lowest concentration of **4-aminoctanoic acid** that completely inhibits visible microbial growth.

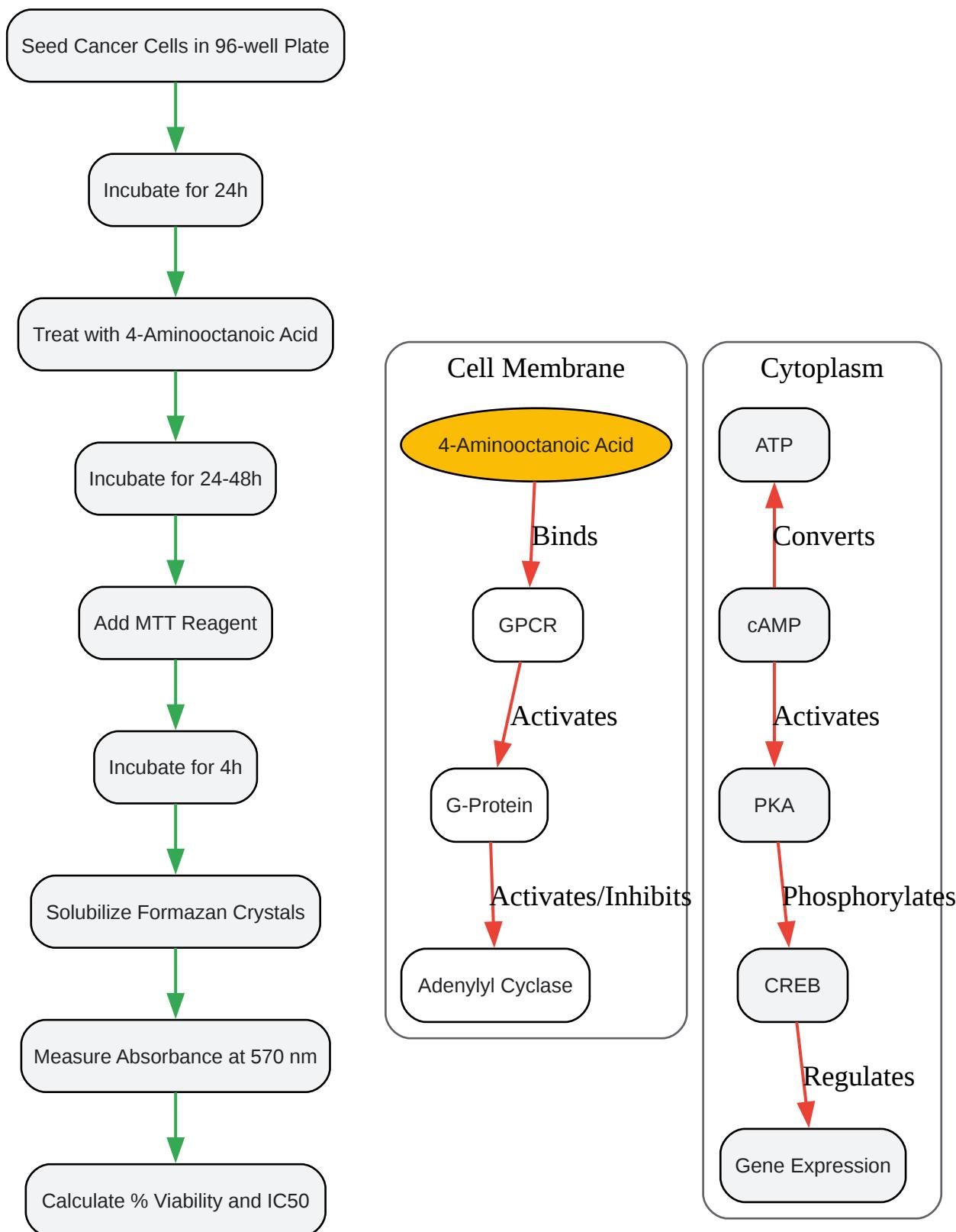
Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of **4-Aminooctanoic Acid**

Microorganism	Strain ID	MIC (µg/mL)	Positive Control MIC (µg/mL)
Staphylococcus aureus	ATCC 29213		
Pseudomonas aeruginosa	ATCC 27853		
Candida albicans	ATCC 90028		

Experimental Workflow Diagram



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References

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